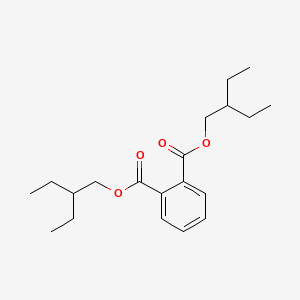
Bis(2-ethylbutyl) phthalate
Vue d'ensemble
Description
Bis(2-ethylbutyl) phthalate is an organic compound with the molecular formula C20H30O4 and a molecular weight of 334.45 . It is also known by other names such as Phthalic Acid Bis (2-ethylbutyl) Ester, Di (2-ethylbutyl) Phthalate, and NSC 15317 .
Synthesis Analysis
The synthesis of bis(2-ethylhexyl) phthalate has been studied extensively. One method involves the use of phthalic anhydride and 2-ethylhexanol in the presence of a catalyst like methane sulfonic acid . The first step, the formation of mono (2-ethylhexyl) phthalate, is very fast and irreversible. The second step, the esterification of monoester with 2-ethylhexanol, is relatively slow and needs a catalyst .Molecular Structure Analysis
Bis(2-ethylbutyl) phthalate contains a total of 54 bonds; 24 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) .Chemical Reactions Analysis
Bis(2-ethylhexyl) phthalate, usually abbreviated DEHP, was first used as vacuum pump oil and has since become the most widely used plasticizer for poly(vinyl chloride) (PVC) and other plastics .Physical And Chemical Properties Analysis
Bis(2-ethylbutyl) phthalate is a neat compound with a molecular weight of 334.45 . It has a density of 1.0±0.1 g/cm3, a boiling point of 384.9±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Use as a Plasticizer in Polyvinyl Chloride (PVC)
- Field : Material Science
- Application : Bis(2-ethylhexyl) phthalate (DEHP), the most common plasticizer for the ubiquitous polyvinylchloride, has attracted increasing attention in recent years as an environmental and biomedical pollutant . It is the most commonly used plasticizing agent for PVC .
- Method : The compound is physically bound to the polymer chains of PVC, making it flexible .
- Results : Given its frequency of exposure, the toxic potential of the compound has become a major concern .
Photolysis in Aqueous Solutions
- Field : Environmental Chemistry
- Application : The photolysis of bis(2-ethylhexyl) phthalate (DEHP) under simulated sunlight in the presence of the natural water photoreactive constituents was investigated .
- Method : The presence of nitrate or ferric ions facilitated the photodegradation of DEHP via oxidation by generation of OH . The fulvic acids (FAs), at low concentrations, promoted the photolysis of DEHP via energy transfer from the photoreaction-generated 3FA* .
- Results : The photodegradation of DEHP increased with increasing concentration of nitrate ions .
Use in Medical Devices
- Field : Biomedical Engineering
- Application : DEHP is the most common phthalate plasticizer in medical devices such as intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, blood bags and transfusion tubing, and air tubes .
- Method : DEHP is added to these devices to improve their flexibility and compatibility .
- Results : The use of DEHP in medical devices has raised concerns due to its potential health impacts .
Consumer Products
- Field : Consumer Product Manufacturing
- Application : DEHP can be found in numerous consumer goods, including toys, footwear, clothing, shower curtains, and vinyl upholstery .
- Method : These products often contain flexible PVC materials that have been plasticized with DEHP .
- Results : The presence of DEHP in consumer products has led to concerns about potential health risks and environmental persistence .
Use in Vacuum Pump Oil
- Field : Mechanical Engineering
- Application : DEHP was first used as vacuum pump oil .
- Method : DEHP is added to the oil to improve its lubrication properties .
- Results : The use of DEHP in vacuum pump oil has improved the efficiency and longevity of these pumps .
Use in PET Bottled Materials
- Field : Food Science
- Application : DEHP is the main compound of PET bottled materials which migrates from the PET bottle to the mineral water .
- Method : DEHP is added to these materials to improve their flexibility and durability .
- Results : The use of DEHP in PET bottled materials has raised concerns due to its potential health impacts .
Safety And Hazards
Orientations Futures
Recently, relatively high levels of DEHP have been found in foods, especially foods high in oils and fats . The U.S. Food and Drug Administration now restricts its use in packaging materials to water-based foods . The European Commission has banned the use of DEHP and other phthalates in PVC toys . These regulations suggest a need for alternative plasticizers in the future.
Propriétés
IUPAC Name |
bis(2-ethylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXJHZMTDAMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223269 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethylbutyl) phthalate | |
CAS RN |
7299-89-0 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLBUTYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q298IR7BMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



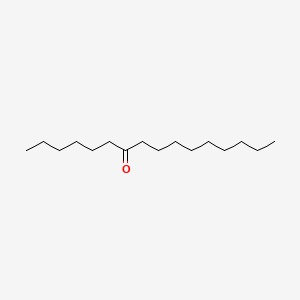
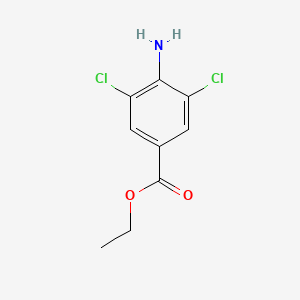

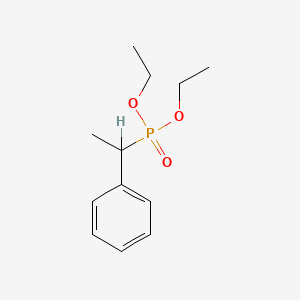
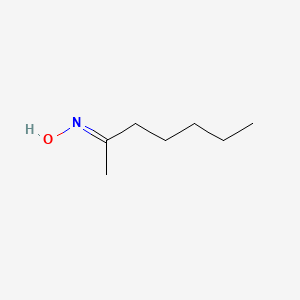
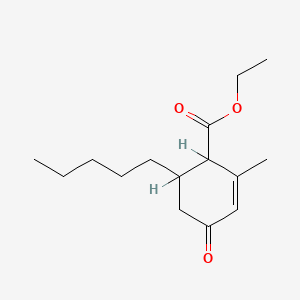
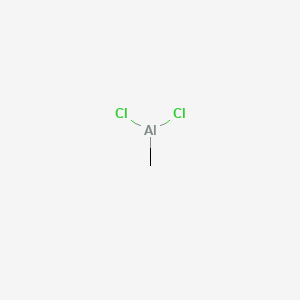
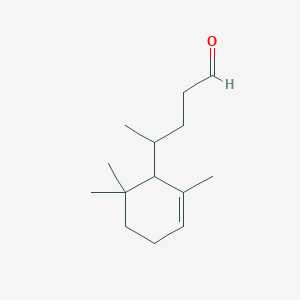
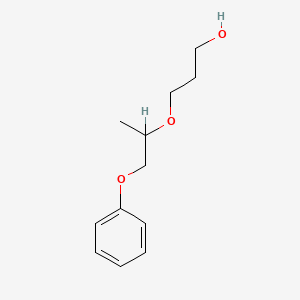
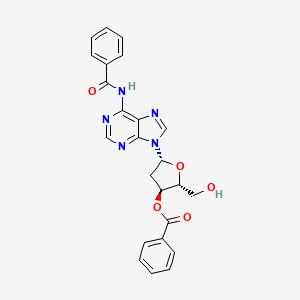
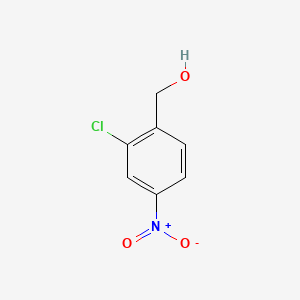
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
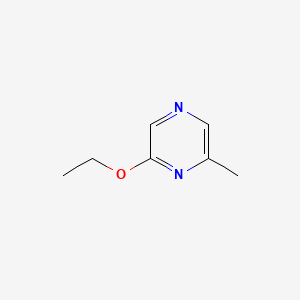
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)